N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester
Overview
Description
N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester is a synthetic compound with a complex structure that includes a methoxyoxoacetyl group, a D-prolyl group, and a D-phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) to protect the amino groups of D-prolyl and D-phenylalanine.
Formation of Methoxyoxoacetyl Group: Introduction of the methoxyoxoacetyl group through acylation reactions.
Coupling Reactions: Coupling of the protected amino acids using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: Removal of the protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methoxyoxoacetyl group can be oxidized to form more reactive intermediates.
Substitution: The phenylmethyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as KMnO4 or H2O2.
Substitution: Nucleophiles like amines or thiols.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Oxidation: Generates oxidized intermediates.
Substitution: Forms substituted derivatives with new functional groups.
Scientific Research Applications
N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methoxyoxoacetyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(1-(Methoxyoxoacetyl)-L-prolyl)-L-phenylalanine, phenylmethyl ester: Similar structure but with L-enantiomers.
N-(1-(Methoxyoxoacetyl)-D-prolyl)-L-phenylalanine, phenylmethyl ester: Mixed enantiomers.
N-(1-(Methoxyoxoacetyl)-L-prolyl)-D-phenylalanine, phenylmethyl ester: Mixed enantiomers.
Uniqueness
N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl (2R)-2-[[(2R)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXNIBWDJBVFH-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926550 | |
Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129988-00-7 | |
Record name | N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129988007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-(METHOXYOXOACETYL)-D-PROLYL)-D-PHENYLALANINE, PHENYLMETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM571Y8CIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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